molecular formula C6H8N2O B1301888 2-Methoxypyridin-3-amine CAS No. 20265-38-7

2-Methoxypyridin-3-amine

Cat. No.: B1301888
CAS No.: 20265-38-7
M. Wt: 124.14 g/mol
InChI Key: YXFAOWYMDGUFIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridin-3-amine typically involves the reduction of a nitro precursor. One common method includes dissolving the nitro precursor in methanol and adding palladium on carbon (10% Pd, Degussa type E101 NE/W) as a catalyst. The reaction mixture is then subjected to hydrogenation overnight. After filtration and concentration, the product is obtained as a white solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for hydrogenation and efficient filtration systems to handle the increased volume of reactants and products .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibitors
Recent studies have highlighted the potential of 2-Methoxypyridin-3-amine derivatives as inhibitors of various kinases, which are crucial in cancer therapy. For instance, a fragment library based on 3-aminopyridin-2-one derived from 5-bromo-2-methoxypyridin-3-amine was synthesized and screened against a panel of 26 protein kinases. This led to the identification of several potent inhibitors targeting the mitotic kinase Monopolar Spindle 1 (MPS1) and Aurora kinases, which are implicated in mitosis and cancer progression .

2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In one study, derivatives of methoxypyridine were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain metal complexes of methoxypyridine exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .

3. Toxicological Studies
Toxicological assessments of this compound have been conducted to understand its safety profile. One study found that the compound's O-demethylated metabolite was responsible for hepatotoxicity in animal models, indicating the need for careful evaluation of its metabolic pathways when considering therapeutic uses .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : The introduction of the methoxy group can be performed via nucleophilic substitution reactions on appropriate pyridine precursors.
  • Functionalization : The amine group allows for further functionalization, enabling the development of diverse derivatives with tailored biological activities.

Case Studies

Study Focus Findings
Study on Kinase InhibitionEvaluated derivatives against MPS1 and Aurora kinasesIdentified several potent inhibitors with high ligand efficiency .
Antimicrobial TestingAssessed activity against bacterial strainsCertain metal complexes showed significant antibacterial properties .
Toxicology AssessmentInvestigated liver toxicity mechanismsIdentified O-demethylated metabolite as a cause of hepatotoxicity .

Mechanism of Action

The mechanism of action of 2-Methoxypyridin-3-amine involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow it to participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The compound’s basicity also plays a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Methoxypyridin-3-amine is unique due to the presence of both the methoxy and amino groups on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Methoxypyridin-3-amine, a derivative of pyridine with a methoxy group and an amine functional group, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be characterized as follows:

  • Molecular Formula : C7_7H9_9N2_2O
  • Molecular Weight : Approximately 139.16 g/mol
  • Functional Groups : Methoxy (-OCH3_3) and amine (-NH2_2)

This unique configuration contributes to its reactivity and biological activity, particularly in pharmacological contexts.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, which can improve membrane permeability and facilitate interaction with cellular targets.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been investigated for their roles as enzyme inhibitors, particularly in the context of neurodegenerative diseases.
  • Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Some analogs have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria .
AnticancerInhibits proliferation in various cancer cell lines; potential for use in targeted cancer therapies .
NeuroprotectivePotential role in modulating neuroinflammatory processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections caused by these pathogens.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) showed that this compound could induce apoptosis and cell cycle arrest. The compound exhibited an IC50 value of approximately 130 nM for MCF-7 cells, demonstrating its potency in inhibiting cancer cell growth.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Name Structure Features Biological Activity
6-Methoxypyridin-3-amineMethoxy group on pyridineAntimicrobial and anticancer activity
N-Cyclopentyl-2-methoxypyridin-3-amineCyclopentyl group attached to pyridineNeuroprotective properties
6-Isopropoxy-2-methoxypyridin-3-amineIsopropoxy and methoxy groupsSimilar enzyme inhibition properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxypyridin-3-amine, and how is purity validated?

  • Methodology : A common approach involves condensation reactions, such as reacting 2-hydrazinopyridine with substituted benzaldehydes in ethanol under acidic conditions (e.g., acetic acid). For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine to yield a Schiff base intermediate, which is oxidized to the final heterocyclic product .
  • Characterization : Purity is confirmed via 1H/13C NMR (e.g., δ 10.72 ppm for imine protons in DMSO-d6), FTIR (e.g., 1596 cm⁻¹ for C=N stretching), and HRMS (mass accuracy < 0.3 ppm). Yield optimization typically involves vacuum filtration and solvent washing .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Key Properties :

  • Melting Point : 29–31°C (lit.) .
  • Density : 1.575 g/cm³ .
  • Stability : Degrades under prolonged light exposure; storage at -20°C in inert atmospheres is recommended .
    • Safety : Hazard statements include H302 (harmful if swallowed) and H319 (causes eye irritation). Use PPE (gloves, goggles) and avoid inhalation .

Advanced Research Questions

Q. How can conflicting spectroscopic data during derivative synthesis be resolved?

  • Case Study : Discrepancies in 1H-NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Cross-validate with 13C-NMR and 2D-COSY to confirm assignments. For example, in Schiff base derivatives, computational tools like DFT can predict proton environments, aiding spectral interpretation .
  • Contradictions : reports δ 7.95 ppm for aromatic protons in DMSO-d6, while notes variations due to metal coordination. Use deuterated solvents consistently and reference internal standards (e.g., TMS) .

Q. What strategies improve the selectivity of this compound in metal-complex catalysis?

  • Experimental Design : Ligand design (e.g., introducing electron-withdrawing groups) enhances metal-binding affinity. For instance, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine forms stable Co(II)/Cu(II) complexes with antibacterial activity. Optimize pH (6–8) and stoichiometry (1:2 ligand:metal ratio) to suppress side reactions .
  • Validation : Use ESI-MS to confirm complex formation and MIC assays (e.g., against E. coli and S. aureus) to evaluate bioactivity .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The methoxy group at position 2 acts as an electron donor, activating the pyridine ring for electrophilic substitution. For C–N coupling (e.g., Buchwald-Hartwig), Pd(OAc)₂/XPhos catalysts achieve >80% yield. Monitor reaction progress via TLC (dichloromethane mobile phase) .
  • Data Analysis : Compare Hammett constants (σ) of substituents to predict regioselectivity. For example, electron-rich derivatives favor para-substitution in Ullmann-type reactions .

Properties

IUPAC Name

2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFAOWYMDGUFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372093
Record name 2-methoxypyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20265-38-7
Record name 2-Methoxy-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20265-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxypyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

To a solution of the compound of Example 12 (17.12 g, 0.11 mol) in ethanol (180 mL) in a Parr bottle, was added 4% Pd/C (3.43 g). The bottle was sealed, purged with nitrogen and was pressurized (5 psi) with hydrogen. After stirring at room temperature for 2 hr, the reaction vessel was vented, purged with nitrogen and filtered. The clear filtrate was concentrated to give the title compound (15.3 g, 90%). 1H NMR (CDCl3): 7.58 (dd, J=5, 2 Hz, 1H); 6.87 (dd, J=8, 2 Hz, 1H); 6.72 (dd, J=8, 5 Hz, 1H); 3.98 (s, 3H).
Quantity
17.12 g
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reactant
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180 mL
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Quantity
3.43 g
Type
catalyst
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Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-pyridin-3-yl-propionaldehyde (crude from above) and thiourea (14.8 g, 0.194 mol) in ethanol (200 mL) was heated to reflux overnight. The solvent was removed and the residue was diluted with dichoromethane (1.2 L) and then washed with sodium hydroxide (10% aqueous solution, 400 mL) and water (200 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 400 mL) and the combined aqueous layer was brought to between pH 9 and 10 with sodium hydroxide (10% aqueous solution). The resulting precipitate was filtered to give the crude product, which was recrystallized, from ethyl acetate and hexanes to give the pure product (5.1 g, 0.023 mol, 5.6% from 2-methoxy-pyridin-3-ylamine). ESI-MS m/z talc. 221.1. found 222.2 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-(2-Methoxy-pyridin-3-ylmethyl)-thiazol-2-ylamine A mixture of 2-chloro-3-pyridin-3-yl-propionaldehyde (crude from above) and thiourea (14.8 g, 0.194 mol) in ethanol (200 mL) was heated to reflux overnight. The solvent was removed and the residue was diluted with dichoromethane (1.2 L) and then washed with sodium hydroxide (10% aqueous solution, 400 mL) and water (200 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 400 mL) and the combined aqueous layer was brought to between pH 9 and 10 with sodium hydroxide (10% aqueous solution). The resulting precipitate was filtered to give the crude product, which was recrystallized, from ethyl acetate and hexanes to give the pure product (5.1 g, 0.023 mol, 5.6% from 2-methoxy-pyridin-3-ylamine). ESI-MS m/z calc. 221.1, found 222.2 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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